2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The compound also features a methoxyphenyl group and a sulfanyl group attached to the pyrimidine ring, as well as an acetamide group linked to a methylphenyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused ring system.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.
Attachment of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of protein kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
- N-(2-Methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : This compound shares a similar pyrimidine core and sulfanyl group but differs in the substitution pattern and additional ring systems .
- 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide : This compound also features a pyrimidine core and sulfanyl group but has different substituents on the acetamide group .
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O2S/c1-14-4-3-5-16(10-14)26-19(27)12-29-22-21-20(24-13-25-22)18(11-23-21)15-6-8-17(28-2)9-7-15/h3-11,13,23H,12H2,1-2H3,(H,26,27) |
InChI Key |
SYZYIMBCXAJKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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